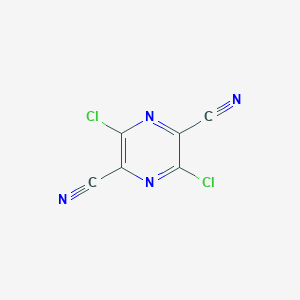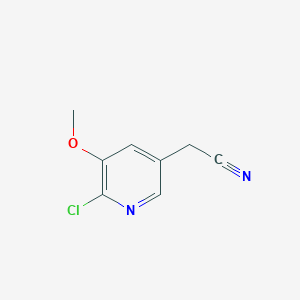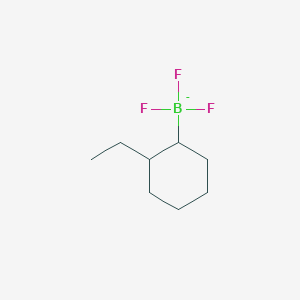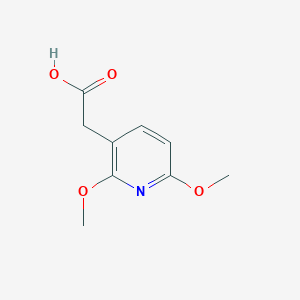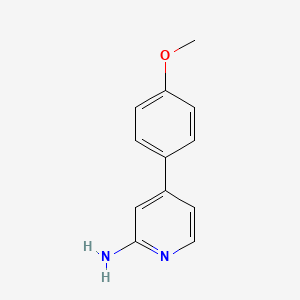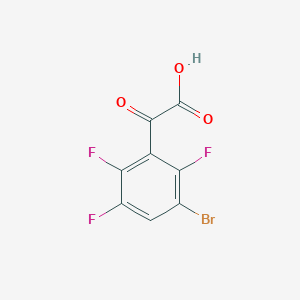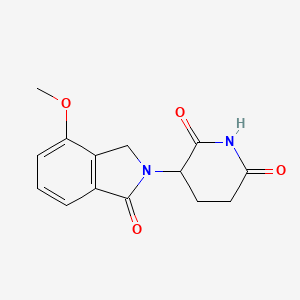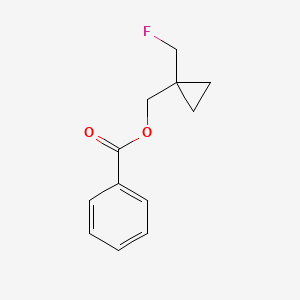
(1-(Fluoromethyl)cyclopropyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Fluoromethyl)cyclopropyl)methyl benzoate is an organic compound that features a cyclopropyl ring substituted with a fluoromethyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Fluoromethyl)cyclopropyl)methyl benzoate typically involves the reaction of (1-(Fluoromethyl)cyclopropyl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Fluoromethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluoromethyl group.
Aplicaciones Científicas De Investigación
(1-(Fluoromethyl)cyclopropyl)methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may have additional biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methylcyclopropyl)methyl benzoate: Similar structure but lacks the fluorine atom.
(1-(Chloromethyl)cyclopropyl)methyl benzoate: Contains a chloromethyl group instead of a fluoromethyl group.
(1-(Bromomethyl)cyclopropyl)methyl benzoate: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
(1-(Fluoromethyl)cyclopropyl)methyl benzoate is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
[1-(fluoromethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H13FO2/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
MULMJLCIRVGAFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC(=O)C2=CC=CC=C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
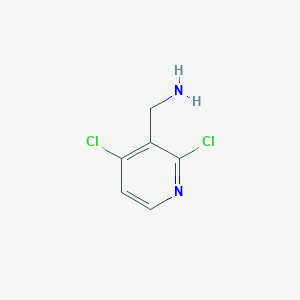
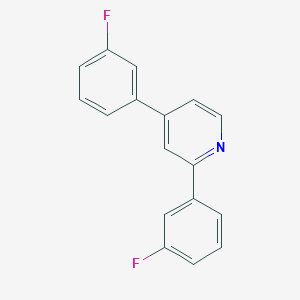
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
